molecular formula C17H18FN5S2 B2535667 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-66-3

2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2535667
CAS No.: 868221-66-3
M. Wt: 375.48
InChI Key: KIWROZKOJUWFBT-UHFFFAOYSA-N
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Description

2-({[5-(Butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a triazole-pyrimidine hybrid compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a butan-2-ylsulfanyl chain at position 5, and a pyrimidine ring linked via a methylsulfanyl bridge. This structure combines electron-withdrawing (fluorophenyl) and lipophilic (branched alkylsulfanyl) groups, which are critical for modulating biological activity and physicochemical properties . Such hybrids are frequently explored for antimicrobial, anti-inflammatory, and antiviral applications due to the pharmacophoric versatility of triazoles and pyrimidines .

Properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWROZKOJUWFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by cyclization of a suitable precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

Comparison with Similar Compounds

4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()

  • Key Differences : Replaces pyrimidine with pyridine at position 3 of the triazole ring. The 4-methylphenyl group at position 4 contrasts with the 4-fluorophenyl group in the target compound.
  • Implications: Pyridine’s lower π-electron density compared to pyrimidine may reduce binding affinity to enzymes reliant on aromatic stacking.

4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()

  • Key Differences : Substitutes the para-fluorine (target compound) with ortho-fluorine on the benzyl group.
  • Implications : Ortho-substitution introduces steric hindrance, which may disrupt interactions with target proteins. The altered fluorine position could also affect electronic properties, reducing resonance stabilization compared to the para-substituted analogue .

Analogues with Modified Sulfanyl Substituents

N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides ()

  • Key Differences : Incorporates a pyridin-4-yl group and carbamoyl-linked acetamide chains instead of pyrimidine and butan-2-ylsulfanyl groups.
  • Activity Insights : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus. This suggests that the target compound’s 4-fluorophenyl group may similarly enhance antibacterial activity via electron withdrawal .

5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine ()

  • Key Differences : Features an alkylsulfanyl group (e.g., methyl, ethyl) and an amine substituent at position 3.
  • Synthetic Relevance : Demonstrates that alkylsulfanyl groups are synthetically accessible via nucleophilic substitution with alkyl halides, supporting the feasibility of the target compound’s butan-2-ylsulfanyl chain .

Pyrimidine-Based Analogues

4-Methylbenzyl 5-(3-(Trifluoromethyl)phenyl)-2-Pyrimidinyl Sulfide ()

  • Key Differences : Contains a trifluoromethylphenyl group and a 4-methylbenzylsulfanyl chain on pyrimidine.
  • Implications : The trifluoromethyl group’s strong electron-withdrawing effect may enhance metabolic stability compared to the target compound’s 4-fluorophenyl group. However, the bulkier substituent could reduce bioavailability .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Ring Position 4 Substituent Sulfanyl Substituent Reported Activity (MIC, µg/mL)
Target Compound Pyrimidine 4-Fluorophenyl Butan-2-ylsulfanyl Not reported
4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine Pyridine 4-Methylphenyl 4-Fluorobenzylsulfanyl Antimicrobial (Hypothesized)
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides Pyridine Varied aryl groups Carbamoyl-linked acetamide 12.5–25 (E. coli, S. aureus)

Research Findings and Implications

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances antimicrobial activity by polarizing the triazole ring, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Lipophilicity : The branched butan-2-ylsulfanyl chain may improve membrane permeability compared to linear alkyl chains or benzyl groups in analogues .

Biological Activity

The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a hybrid molecule featuring a triazole and pyrimidine moiety. Its unique structure suggests potential biological activities that merit detailed exploration. This article summarizes the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN5S2C_{17}H_{18}FN_5S_2. The presence of various functional groups, including a triazole ring and a fluorophenyl group, enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Triazole derivatives are known for their efficacy against various cancer types. The compound's structural features suggest it may inhibit key oncogenic pathways.
    • Preliminary studies indicate that similar compounds exhibit significant inhibition of BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .
  • Antimicrobial Properties :
    • The presence of the triazole ring is associated with antifungal activity. Compounds with similar structures have shown effectiveness against several pathogenic fungi.
    • In vitro assays demonstrated that derivatives exhibited moderate to excellent antifungal activities against phytopathogenic fungi .
  • Anti-inflammatory Effects :
    • Compounds containing triazole moieties have been reported to inhibit inflammatory pathways. The mechanism often involves the modulation of cytokine production and enzyme activity related to inflammation .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : It may bind to specific receptors influencing cellular signaling pathways associated with tumor growth and immune responses.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potency of similar triazole-pyrimidine hybrids against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against A431 and HCT116 cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several triazole derivatives, one derivative similar to the compound was tested against seven strains of phytopathogenic fungi. The results showed significant inhibition of fungal mycelial growth, outperforming standard antifungal agents .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectivenessReference
AntitumorIC50 < 10 µM
AntifungalModerate to Excellent
Anti-inflammatorySignificant inhibition

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